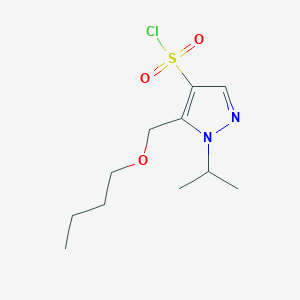![molecular formula C14H19N5O B1653612 N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide CAS No. 1858250-06-2](/img/structure/B1653612.png)
N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide
Vue d'ensemble
Description
N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Méthodes De Préparation
The synthesis of N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide involves multiple stepsThe reaction conditions often require controlled temperatures and specific reagents to ensure high yield and purity . Industrial production methods may involve bulk manufacturing and sourcing of raw materials to produce the compound at a larger scale .
Analyse Des Réactions Chimiques
N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitumor agent and enzymatic inhibitor . Its unique structure also makes it valuable in material science for developing new materials with specific photophysical properties .
Mécanisme D'action
The mechanism of action of N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide can be compared to other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include those with different substituents on the pyrazolo[1,5-a]pyrimidine core, which can affect their chemical and biological properties .
Propriétés
IUPAC Name |
N-[(2-methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-9-6-13-17-8-11(7-16-10(2)20)14(19(13)18-9)12-4-3-5-15-12/h6,8,12,15H,3-5,7H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAFRIIMJPHDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2C3CCCN3)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134165 | |
| Record name | Acetamide, N-[[2-methyl-7-(2-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-06-2 | |
| Record name | Acetamide, N-[[2-methyl-7-(2-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[[2-methyl-7-(2-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1653531.png)
![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B1653533.png)

![5-[(2,5-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B1653535.png)



![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B1653543.png)
![1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B1653544.png)

![5-[(2-ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B1653549.png)

![3-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B1653552.png)
